Ethyl 4-sulfamoylbenzoate - 5446-77-5

Ethyl 4-sulfamoylbenzoate

Catalog Number: EVT-1598138
CAS Number: 5446-77-5
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl 4-sulfamoylbenzoate is a sulfonamide derivative that belongs to the class of benzoic acid derivatives. It has a molecular formula of C9H11NO4S .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .

Physical And Chemical Properties Analysis

Ethyl 4-sulfamoylbenzoate has a molecular weight of 229.26 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly mentioned for Ethyl 4-sulfamoylbenzoate in the search results.

Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB)

  • Compound Description: EHB is a Schiff base compound synthesized by condensing Ethyl 4-aminobenzoate with 2-hydroxy-3-ethoxybenzaldehyde. It displays nonlinear optical properties, specifically a nonlinear refractive index (NRI) and optical limiting (OL) properties. []
  • Relevance: EHB shares a common structural motif with Ethyl 4-sulfamoylbenzoate, specifically the Ethyl benzoate core. The difference lies in the substituent at the para position of the benzene ring. While Ethyl 4-sulfamoylbenzoate contains a sulfamoyl group, EHB features an (E)-((3-ethoxy-2-hydroxybenzylidene)amino) substituent. []

Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB)

  • Compound Description: ENB is another Schiff base compound synthesized through the condensation of Ethyl 4-aminobenzoate, this time with 2-hydroxy-1-naphthaldehyde. Similar to EHB, ENB exhibits nonlinear optical properties, including NRI and OL capabilities. []
  • Relevance: Like EHB, ENB shares the Ethyl benzoate core with Ethyl 4-sulfamoylbenzoate. The distinguishing feature is the substituent at the para position, where ENB possesses an (E)-(((2-hydroxynaphthalen-1-yl)methylene)amino) group, in contrast to the sulfamoyl group in Ethyl 4-sulfamoylbenzoate. []

N-ethyl-4-(pyridin-4-yl)benzamide

  • Compound Description: This compound serves as a base structure for a series of potent ROCK1 inhibitors. These inhibitors show promise for treating cardiovascular diseases by preventing smooth muscle cell contraction. []
  • Relevance: While lacking the ethyl ester moiety, N-ethyl-4-(pyridin-4-yl)benzamide shares a similar structure with Ethyl 4-sulfamoylbenzoate. Both compounds possess a benzamide group connected to a para-substituted benzene ring. This highlights a potential area of exploration for developing ROCK1 inhibitors with structural similarities to Ethyl 4-sulfamoylbenzoate. []

Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate

  • Compound Description: This compound is a hybrid molecule containing coumarin and quinolinone moieties, exhibiting promising antitumor activity against Ehrlich ascites carcinoma (EAC) cells. Its mechanism of action involves inducing apoptosis and promoting antioxidant activity within the body. []
  • Relevance: This compound showcases the potential of combining coumarin and quinolinone scaffolds for anticancer activity. While structurally distinct from Ethyl 4-sulfamoylbenzoate, this research highlights the importance of exploring diverse chemical space for developing novel therapeutics, potentially leading to the investigation of similar hybrid molecules incorporating the Ethyl 4-sulfamoylbenzoate scaffold. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: EDMT is characterized by a tetrahydropyrimidine ring system and displays distinct spectral and molecular properties, as determined through experimental and theoretical studies. []
  • Relevance: While EDMT doesn't directly resemble Ethyl 4-sulfamoylbenzoate in its core structure, both compounds belong to the broader class of carboxylic acid esters. This shared functional group suggests potential similarities in their reactivity profiles and potential applications in organic synthesis. []

1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)

  • Compound Description: PF-06650833 is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) developed through fragment-based drug design. It shows promise as a potential therapeutic for inflammatory diseases by targeting IRAK4, a key mediator in inflammatory signaling pathways. [, ]
  • Relevance: Although structurally distinct from Ethyl 4-sulfamoylbenzoate, the successful development and optimization of PF-06650833 highlight the power of structure-based drug design in creating potent and selective enzyme inhibitors. This approach could potentially be applied to Ethyl 4-sulfamoylbenzoate, leveraging its chemical features to target specific enzymes for therapeutic purposes. [, ]

Tetrakis(ethyl-4(4-butyryl)oxyphenyl)porphyrinato zinc(II) (3)

  • Compound Description: This complex, featuring a zinc(II) ion coordinated to a porphyrin ring system, exhibits interesting photophysical and electrochemical properties. Additionally, it demonstrates catalytic activity in the degradation of Calmagite, an azoic organic dye, highlighting its potential in environmental remediation. []
  • Relevance: This compound underscores the diverse applications of porphyrin-based complexes, particularly in catalysis and materials science. While structurally dissimilar to Ethyl 4-sulfamoylbenzoate, this research inspires the exploration of incorporating the Ethyl 4-sulfamoylbenzoate scaffold into similar metal complexes to investigate potential catalytic or photophysical properties. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI and its derivatives demonstrate potent antifungal activity by inhibiting sterol 14α-demethylase (CYP51), a key enzyme in fungal cell wall synthesis. This compound, originally developed as a treatment for Chagas disease, highlights the potential for repurposing existing drugs for new therapeutic applications. []
  • Relevance: While structurally diverse from Ethyl 4-sulfamoylbenzoate, the successful development of VNI derivatives as antifungal agents emphasizes the importance of exploring diverse chemical scaffolds for targeting specific enzymes. This approach could be applied to Ethyl 4-sulfamoylbenzoate to investigate its potential as a scaffold for developing novel antifungal agents. []

Ethyl 4‐[4‐(4‐Substituted Piperidin‐1‐yl)]benzylpyrrolo[1,2‐a]quinoxalinecarboxylate Derivatives

  • Compound Description: This series of compounds, featuring a pyrrolo[1,2-a]quinoxaline core, exhibits promising cytotoxic potential against various human leukemia cell lines. These findings suggest their potential as lead compounds for developing new leukemia treatments. []
  • Relevance: The pyrrolo[1,2-a]quinoxaline scaffold's demonstrated antiproliferative activity in this research encourages the exploration of diverse heterocyclic systems for therapeutic development. Although structurally distinct from Ethyl 4-sulfamoylbenzoate, this research inspires investigations into incorporating the Ethyl 4-sulfamoylbenzoate motif into similar heterocyclic frameworks to assess potential anticancer properties. []

Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

  • Compound Description: This compound, a derivative of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, exists in two polymorphic forms: monoclinic and orthorhombic. Notably, the monoclinic form exhibits potent analgesic and anti-inflammatory effects, surpassing the efficacy of established drugs like Piroxicam and Meloxicam. []
  • Relevance: This research highlights the significance of polymorphism in drug discovery and development. While structurally distinct from Ethyl 4-sulfamoylbenzoate, it prompts the investigation of potential polymorphic forms of Ethyl 4-sulfamoylbenzoate and their potential influence on its biological activity and pharmacological properties. []

Properties

CAS Number

5446-77-5

Product Name

Ethyl 4-sulfamoylbenzoate

IUPAC Name

ethyl 4-sulfamoylbenzoate

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)

InChI Key

DFTXGSKTFDBVQM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.